5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the tosyl group (p-toluenesulfonyl) attached to the ethyl chain enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-tosylethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), room temperature to reflux.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Major Products
Substitution: Various substituted thiadiazoles.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Scientific Research Applications
5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the tosyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a bromo group instead of a tosyl group.
5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a chloro group instead of a tosyl group.
5-(2-Iodoethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an iodo group instead of a tosyl group.
Uniqueness
The presence of the tosyl group in 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine imparts unique reactivity and stability compared to its halogenated counterparts. The tosyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tosyl group can enhance the compound’s solubility and bioavailability, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-8-2-4-9(5-3-8)18(15,16)7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYGMOYWXOCYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353719 |
Source
|
Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302956-47-4 |
Source
|
Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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